![molecular formula C18H18ClN5OS B2440251 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 578002-54-7](/img/structure/B2440251.png)
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, a thioether linkage, and an acetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The triazole ring, in particular, is a heterocyclic ring that can contribute to the compound’s chemical stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the other reactants present. The amino group, for example, could participate in acid-base reactions, while the triazole ring could undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the potentially aromatic triazole ring could affect its solubility, stability, and reactivity .Scientific Research Applications
Cholinesterase Inhibition and Molecular Docking
Compounds structurally related to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically derivatives synthesized from 3-chlorobenzoic acid into N-aryl derivatives, displayed significant inhibitory potential, with certain compounds exhibiting potent inhibitory activity. This suggests their potential application in the treatment of diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role. Molecular docking studies were carried out to rationalize the binding site interactions, highlighting the compounds' binding affinity and interaction within the active site of the enzymes (Riaz, Iftikhar, Saleem, et al., 2020).
Radiosynthesis for Metabolism Studies
The related chloroacetanilide herbicide acetochlor, synthesized through reductive dehalogenation, required high specific activity for studies on its metabolism and mode of action. This process involves the synthesis of radiolabeled compounds, crucial for understanding the environmental fate and biological impact of such chemicals, providing insight into the degradation pathways and potential accumulation in living organisms. Such studies are vital for assessing the safety and ecological effects of herbicides and their metabolites (Latli & Casida, 1995).
Antimicrobial Activity
Research into derivatives of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide includes the synthesis and evaluation of antimicrobial activity. Compounds synthesized from related structures have been tested against various microorganisms, showing significant antimicrobial properties. These findings support the potential use of such compounds in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel therapeutics (Mistry, Desai, & Intwala, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-2-12-7-9-13(10-8-12)21-16(25)11-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQUEWIKNAHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.